molecular formula C18H16FNO4S B2703318 3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide CAS No. 2320537-67-3

3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide

Cat. No.: B2703318
CAS No.: 2320537-67-3
M. Wt: 361.39
InChI Key: WRCUVIVPVFIKHO-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide is a complex organic compound that features a combination of fluorine, hydroxy, thiophene, furan, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-23-14-5-4-11(9-12(14)19)18(22)20-10-13(21)15-6-7-16(24-15)17-3-2-8-25-17/h2-9,13,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCUVIVPVFIKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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